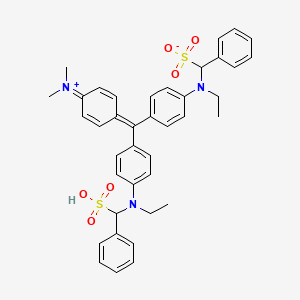
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings and functional groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium typically involves a multi-step process. The key steps include:
Formation of the Dimethylamino Phenyl Intermediate: This involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group.
Coupling with Ethyl Sulphonatobenzyl Amine: The intermediate is then reacted with ethyl sulphonatobenzyl amine under controlled conditions to form the desired product.
Cyclization and Final Assembly: The final step involves cyclization and assembly of the compound, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or other reduced forms.
Scientific Research Applications
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used in textile and paper industries for coloring purposes.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The aromatic rings and functional groups allow it to bind to specific sites, influencing the behavior of molecules and cells. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acid Blue 104: Another dye with similar structural features.
Acid Violet 49: Shares some functional groups and applications.
Uniqueness
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium is unique due to its specific combination of functional groups and aromatic rings, providing distinct chemical properties and reactivity.
Properties
CAS No. |
94248-54-1 |
|---|---|
Molecular Formula |
C39H41N3O6S2 |
Molecular Weight |
711.9 g/mol |
IUPAC Name |
[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[phenyl(sulfo)methyl]amino]phenyl]methyl]-N-ethylanilino]-phenylmethanesulfonate |
InChI |
InChI=1S/C39H41N3O6S2/c1-5-41(38(49(43,44)45)32-13-9-7-10-14-32)35-25-19-30(20-26-35)37(29-17-23-34(24-18-29)40(3)4)31-21-27-36(28-22-31)42(6-2)39(50(46,47)48)33-15-11-8-12-16-33/h7-28,38-39H,5-6H2,1-4H3,(H-,43,44,45,46,47,48) |
InChI Key |
MGMNJZUSGNRCSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)S(=O)(=O)[O-])C(C5=CC=CC=C5)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


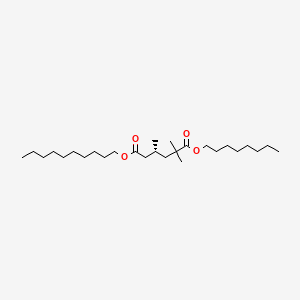
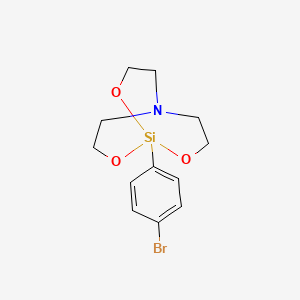
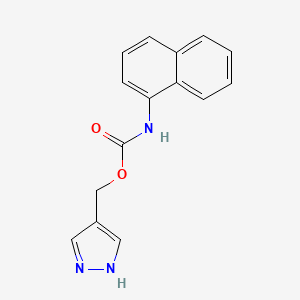
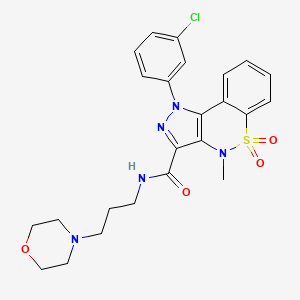
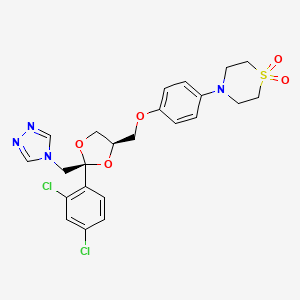

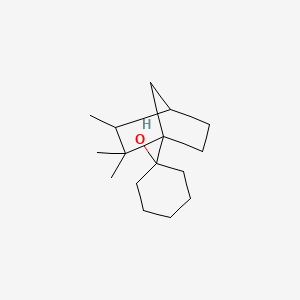
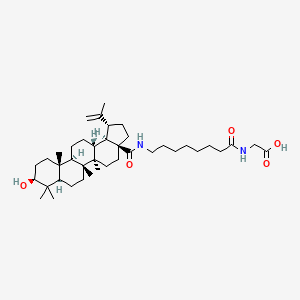

![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)
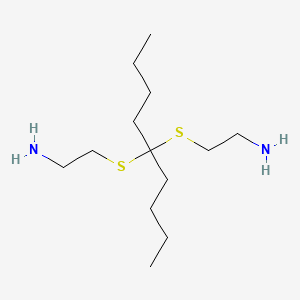

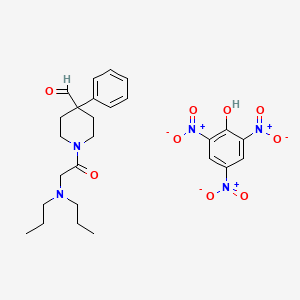
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)
